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An In-depth Technical Guide to the Quantum Mechanical Properties of Titanium Carbide (TiC)
Crystals

Introduction
Titanium Carbide (TiC) is a transition metal carbide renowned for its exceptional physical and

chemical properties. As a member of the ultra-high temperature ceramics family, it exhibits a

unique combination of high hardness, a very high melting point, excellent wear resistance, and

good electrical conductivity.[1][2] These characteristics stem from its distinct electronic

structure and the complex nature of its chemical bonding. The bonding in TiC is a hybrid of

ionic, covalent, and metallic characteristics, a feature that dictates its macroscopic properties.

[1][2][3]

This technical guide provides a comprehensive overview of the fundamental quantum

mechanical properties of TiC crystals. It is intended for researchers, scientists, and

professionals in materials science and related fields who require a deep understanding of TiC's

behavior at the atomic and electronic levels. The guide delves into the crystal structure,

electronic band structure, density of states, bonding characteristics, and mechanical and

thermal properties, supported by quantitative data and detailed experimental and

computational methodologies.

Crystal Structure
Titanium carbide crystallizes in a face-centered cubic (FCC) lattice, specifically the rock-salt

(NaCl) B1 structure type.[2][4][5] The space group is Fm-3m.[5][6] In this structure, titanium and

carbon atoms occupy alternating positions in the FCC lattice. Each atom is octahedrally
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coordinated with six atoms of the other type.[5][6] The Ti-C bond length is approximately 2.17

Å.[6]

Caption: Schematic of the TiC rock-salt crystal structure.

Table 1: Crystallographic Data for Titanium Carbide (TiC)

Parameter Value Reference

Crystal System Cubic [6]

Space Group Fm-3m (No. 225) [5][6]

Structure Type Rock-Salt (NaCl, B1) [2][4][5]

Lattice Parameter (a) 4.33 Å [6]

Unit Cell Volume 81.26 Å³ [6]

Density (calculated) 4.89 g/cm³ [6]

Ti-C Bond Length 2.17 Å [6]

| Coordination | Ti: 6C, C: 6Ti (Octahedral) |[5][6] |

Electronic and Bonding Properties
Electronic Band Structure and Density of States (DOS)
The quantum mechanical properties of TiC are governed by its electronic structure. Band

structure calculations reveal that TiC has no band gap, with the Fermi level crossing several

bands, which indicates metallic behavior.[6][7] This metallic character is responsible for its

notable electrical and thermal conductivity.[2][4]

The Density of States (DOS) provides deeper insight into the bonding. The region near the

Fermi level is primarily composed of hybridized Ti-3d and C-2p states. This hybridization is a

key feature of the covalent component of the bonding in TiC.[3] The valence band consists of a

mixture of Ti-d and C-p orbitals, while the lower energy states are dominated by C-2s orbitals.

[8][9] The strong interaction between Ti-3d and C-2p electrons is considered the primary

reason for the ultra-high hardness of TiC.[10]
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Bonding Characteristics
The chemical bonding in TiC is a complex mixture of covalent, ionic, and metallic contributions.

[1][3]

Covalent Bonding: Arises from the strong hybridization between the titanium 3d and carbon

2p orbitals (pdσ and pdπ bonds).[3] This directional covalent bonding is largely responsible

for the material's high hardness and high melting point.[11]

Ionic Bonding: There is a significant charge transfer from titanium to carbon atoms, leading

to an ionic component in the bonding.[3][11] Studies using the Electron Localization Function

(ELF) have demonstrated dominantly ionic bonding characteristics.[11][12]

Metallic Bonding: The delocalization of Ti 3d electrons across the crystal lattice results in

metallic bonding, which explains the material's electrical conductivity.[11]

This unique combination of bonding types gives TiC its characteristic properties: the covalent

and ionic aspects contribute to its hardness and refractory nature, while the metallic component

provides conductivity.

Mechanical Properties
The strong mixed bonding in TiC results in exceptional mechanical properties, including very

high hardness and a large elastic modulus. These properties have been extensively studied

both experimentally and through first-principles calculations based on Density Functional

Theory (DFT). The ratios of bulk modulus (B) to shear modulus (G) for TiC are typically around

1.31, which indicates a brittle nature.[13]

Table 2: Mechanical and Elastic Properties of TiC
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Property Value (GPa) Method Reference

Elastic Constants

C₁₁ 519 - 600 DFT (GGA/LDA) [13]

418 - 610 Experimental [13]

C₁₂ 115 - 123 DFT (GGA/LDA) [13]

89 - 124 Experimental [13]

C₄₄ 183 - 190 DFT (GGA/LDA) [13]

129 - 230 Experimental [13]

Polycrystalline Moduli

Bulk Modulus (B) 251 - 273 Calculated [14]

223 - 240 Experimental [14]

Shear Modulus (G) ~210 Calculated [13]

Young's Modulus (E) 450 - 497 Calculated [13]

Hardness

Mohs Hardness > 9 Experimental [1][15]

| Microhardness | ~3200 kg/mm ² (31.4 GPa) | Experimental |[1] |

Thermal and Optical Properties
The strong atomic bonds in TiC also lead to a very high melting point and good thermal

stability. Its metallic nature contributes to a relatively high thermal conductivity for a ceramic

material.

Table 3: Thermal, Electrical, and Optical Properties of TiC
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Property Value Conditions Reference

Melting Point 3140 ± 90 °C [1][2][4]

Boiling Point 4820 °C [1]

Thermal Conductivity 21 W/(m·K) Polycrystalline [2][4]

17.14 - 30.93 W/(m·K) Ceramic, Room Temp. [16]

Coefficient of Thermal

Expansion
4.12 x 10⁻⁶ /°F Room Temp. to 593°C [1]

Electrical Resistivity 180 - 250 µΩ·cm Room Temp. [1]

Band Gap 0.00 eV [6][7]

| Refractive Index (n) at 589 nm | 2.55 | |[17] |

Experimental and Computational Protocols
The quantum mechanical properties of TiC are determined through a combination of

computational modeling and experimental validation.

Density Functional Theory (DFT) Calculations
First-principles calculations based on DFT are a primary tool for investigating the electronic

structure, bonding, and mechanical properties of TiC.[13][18]

Methodology:

Structure Definition: The calculation begins with the definition of the TiC crystal structure

(FCC, Fm-3m space group) and its experimental lattice constants.

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the

ground-state electronic charge density. This involves selecting an exchange-correlation

functional, such as the Generalized Gradient Approximation (GGA) or Local Density

Approximation (LDA).[19] Key parameters include the plane-wave energy cutoff and the

density of k-points for sampling the Brillouin zone.
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Property Calculation (Post-processing):

Electronic Properties: The electronic band structure and Density of States (DOS) are

calculated from the ground-state electron configuration.

Mechanical Properties: Elastic constants (Cᵢⱼ) are determined by applying small strains to

the lattice and calculating the resulting stress (the strain-energy approach).[19]

Polycrystalline bulk, shear, and Young's moduli are then derived using approximations like

the Voigt-Reuss-Hill (VRH) averaging scheme.[13]

Phonon Properties: Phonon dispersion curves, which describe the vibrational modes of

the crystal, can be calculated using methods like Density Functional Perturbation Theory

(DFPT).
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Caption: A generalized workflow for DFT calculations of TiC properties.

X-ray Diffraction (XRD)
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XRD is the standard experimental technique for determining the crystal structure and lattice

parameters of TiC.

Methodology:

Sample Preparation: A powdered or bulk sample of TiC is prepared.

Data Acquisition: The sample is irradiated with monochromatic X-rays at various angles of

incidence (θ). The detector records the intensity of the diffracted X-rays at twice the

incidence angle (2θ).

Analysis: The resulting diffraction pattern shows peaks at specific 2θ values. These peak

positions are determined by Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between

crystal lattice planes. By indexing these peaks, the crystal structure (FCC) and the precise

lattice parameter 'a' can be determined. Rietveld refinement is often used for detailed

structural analysis.[20]

Photoelectron Spectroscopy (PES)
PES, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron

Spectroscopy (UPS), is used to probe the electronic structure of materials. It provides direct

experimental validation of the calculated Density of States.

Methodology:

Sample Excitation: The TiC sample, held under ultra-high vacuum, is irradiated with photons

of a known energy (X-rays for XPS, UV for UPS).

Electron Emission: The incident photons cause electrons (photoelectrons) to be ejected from

the material.

Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted

electrons.

Data Interpretation: The binding energy of the electrons can be calculated from the kinetic

energy and the photon source energy. The resulting spectrum of electron counts versus
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binding energy reflects the occupied density of states in the valence band, allowing for direct

comparison with theoretical DOS calculations.[8]

Conclusion
The quantum mechanical properties of Titanium Carbide crystals are defined by a unique

interplay of covalent, ionic, and metallic bonding. Its rock-salt crystal structure gives rise to a

metallic electronic band structure with strong hybridization between Ti 3d and C 2p orbitals.

This electronic configuration is the origin of TiC's remarkable combination of properties:

extreme hardness, high melting point, and good electrical and thermal conductivity. The robust

theoretical framework provided by Density Functional Theory, complemented by experimental

techniques like XRD and PES, allows for a detailed and accurate understanding of these

properties. This fundamental knowledge is crucial for the continued development and

application of TiC in advanced materials, high-performance coatings, and other cutting-edge

technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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